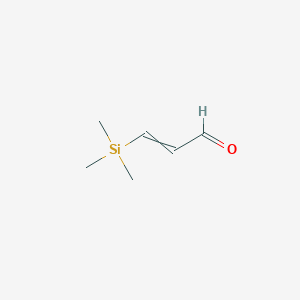

3-Trimethylsilylprop-2-enal

Description

Evolution of Organosilicon Chemistry in Contemporary Organic Synthesis

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a niche academic interest into a cornerstone of modern organic synthesis. bohrium.comwikipedia.org The journey began in 1863 with the first synthesis of an organosilicon compound, tetraethylsilane. sbfchem.com However, it was the pioneering work on silicones in the 1930s and 1940s that demonstrated their unique properties, such as high thermal stability and water repellency, leading to widespread industrial applications. sbfchem.com

Over the past few decades, the role of organosilicon compounds has expanded dramatically. researchgate.net They are no longer just stable materials but are now integral as synthetic intermediates, reagents, and even catalysts in the synthesis of complex organic molecules. bohrium.comresearchgate.netnumberanalytics.com The distinct properties of silicon compared to carbon—such as its lower electronegativity (1.90 for Si vs. 2.55 for C), larger atomic size, and the ability to form strong bonds with oxygen and fluorine—are fundamental to their utility. wikipedia.orgsoci.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond, influencing the reactivity of adjacent functional groups. wikipedia.org Recent advancements have focused on developing novel synthesis methods, including metal-catalyzed reactions like hydrosilylation and the use of organosilicon compounds in photocatalysis to construct complex molecules under mild conditions. bohrium.comnumberanalytics.com This continuous evolution underscores the indispensable role of organosilicon chemistry in fields ranging from materials science to pharmaceuticals. bohrium.comnumberanalytics.com

Synthetic Utility of Alpha, Beta-Unsaturated Aldehydes in Complex Molecule Construction

Alpha, beta-unsaturated aldehydes, often referred to as enals, are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde group. mdpi.comwikipedia.org This structural arrangement makes them highly valuable and versatile "building blocks" in organic synthesis. mdpi.comnih.gov Their reactivity is defined by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations.

Nucleophiles can attack the carbonyl carbon (1,2-addition) or, more commonly, the β-carbon in a process known as conjugate (or 1,4-) addition. wikipedia.orgpressbooks.pub A prominent example of this is the Michael addition, where an enolate ion adds to the β-carbon of an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond and creating a 1,5-dicarbonyl compound. pressbooks.pub Furthermore, these compounds are excellent dienophiles in Diels-Alder reactions and can participate in other cycloaddition reactions, providing efficient pathways to complex cyclic molecules. mdpi.comnih.gov The ability to introduce functional groups at the α-position further enriches their chemistry, making them key intermediates in the synthesis of natural products and other intricate molecular architectures. mdpi.comnih.gov

Conceptual Positioning of 3-Trimethylsilylprop-2-enal within Advanced Organosilicon Research

This compound is an organosilicon compound that merges the functionalities of an α,β-unsaturated aldehyde with the unique electronic and steric properties of a trimethylsilyl (B98337) (TMS) group. This strategic combination positions it as a specialized and highly useful reagent in advanced organosilicon research. The TMS group, located at the β-position relative to the carbonyl group, significantly influences the enal's reactivity, making it a valuable tool for synthetic chemists.

The presence of the silicon atom modifies the electron distribution within the conjugated system, impacting its behavior in key synthetic transformations. Research has shown that related silylated compounds, such as 3-trimethylsilylprop-2-ynal, are precursors for creating more complex molecules. For instance, the reaction of 3-trimethylsilylprop-2-ynal with other reagents can lead to the formation of substituted pyrroles and pyrans. orcid.org Similarly, 3-chloro-3-(trimethylsilyl)prop-2-enal can be synthesized from the corresponding trimethylsilyl-substituted acetylenic carbonyl compound, highlighting a pathway to functionalized vinylsilanes. researchgate.net

The compound this compound itself, and its close analogs, are utilized in cycloaddition reactions. For example, a related compound, phenyl-3-(trimethylsilyl)prop-2-en-1-one, has been used in N-heterocyclic carbene (NHC) catalyzed [4+2] cycloaddition reactions to construct asymmetric organosilanes. nih.gov This demonstrates the role of such silylated enones and enals as key components in stereoselective synthesis.

Below is a table detailing some of the computed chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂OSi |

| Molecular Weight | 128.24 g/mol |

| Exact Mass | 128.065741536 Da |

| CAS Number | 58107-34-9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

CAS No. |

58107-34-9 |

|---|---|

Molecular Formula |

C6H12OSi |

Molecular Weight |

128.24 g/mol |

IUPAC Name |

3-trimethylsilylprop-2-enal |

InChI |

InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h4-6H,1-3H3 |

InChI Key |

KYPJODYLZIOMTO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CC=O |

Origin of Product |

United States |

Reactivity and Transformations of 3 Trimethylsilylprop 2 Enal in Organic Synthesis

Nucleophilic Additions and Conjugate Additions

In organic chemistry, nucleophilic addition is a fundamental reaction where a nucleophile, an electron-rich species, attacks an electrophilic center, leading to the formation of a new single bond. wikipedia.org In the context of 3-trimethylsilylprop-2-enal, the presence of a carbonyl group and a carbon-carbon double bond in conjugation provides two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). wikipedia.orglibretexts.org

Conjugate addition, also known as Michael addition, is a type of nucleophilic addition that occurs at the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The resonance structures of these compounds reveal that the β-position is an electrophilic site. wikipedia.org The mechanism involves the attack of a nucleophile at this position, leading to an enolate intermediate, which is then protonated to yield the saturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. Strong, "hard" nucleophiles, such as Grignard and organolithium reagents, tend to favor the faster, kinetically controlled 1,2-addition to the carbonyl carbon. libretexts.org In contrast, "soft" nucleophiles, like Gilman reagents (organocuprates), enamines, and thiolates, preferentially undergo the thermodynamically controlled 1,4-conjugate addition. libretexts.orgmasterorganicchemistry.com

Chemoselective Reactions with Alpha-Hydroxyamino Oximes: Formation of Ylideneamine N-Oxides

The chemoselective synthesis of complex molecules, particularly those with multiple functional groups, is a significant challenge in organic synthesis. sioc.ac.cn One area of interest is the synthesis of α-tertiary hydroxy oximes, which are precursors to various nitrogen-containing bioactive molecules. sioc.ac.cn Traditional methods often require protecting groups to prevent side reactions with the nucleophilic oxime functionality. sioc.ac.cn

A modern approach involves the photochemical 1,3-boronate rearrangement, which allows for the direct and protecting-group-free synthesis of α-tertiary hydroxy oximes from α-keto phenylacetaldoximes and boronic acids. sioc.ac.cn This reaction proceeds through the formation of a tetracoordinate boron complex that, upon visible light irradiation, undergoes an intramolecular 1,3-migration to the ketone, yielding the desired product with high efficiency. sioc.ac.cn This method demonstrates excellent functional group tolerance and scalability. sioc.ac.cn

Exploration of Organometallic Reagents in Addition to the Aldehyde Moiety

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles widely used for forming new carbon-carbon bonds through addition to carbonyl groups. saskoer.calibretexts.org These reagents react with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. msu.edu The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com This is followed by a workup step, typically with a weak acid, to protonate the resulting alkoxide intermediate. saskoer.cayoutube.com

The reactivity of these reagents necessitates anhydrous conditions, as they readily react with protic solvents like water in an acid-base reaction. libretexts.orgyoutube.com The choice of organometallic reagent can influence the stereoselectivity of the addition, particularly with chiral aldehydes. For instance, in reactions with N-protected aziridine-2-carboxaldehydes, Grignard and organozinc reagents have shown good to excellent stereoselectivity, with the outcome being highly dependent on the nitrogen protecting group and the substitution pattern of the aziridine ring. nih.gov

| Organometallic Reagent Type | Typical Addition Product with Aldehyde | Key Reaction Characteristics |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Strong nucleophile, requires anhydrous conditions, typically favors 1,2-addition. libretexts.orgsaskoer.ca |

| Organolithium Reagent (R-Li) | Secondary Alcohol | Highly reactive, strong base, requires anhydrous conditions, favors 1,2-addition. saskoer.cayoutube.com |

| Gilman Reagent (R₂CuLi) | Saturated Aldehyde (via 1,4-addition) | Softer nucleophile, selectively performs conjugate (1,4) addition to α,β-unsaturated aldehydes. wikipedia.orglibretexts.org |

| Organozinc Reagent (R₂Zn) | Secondary Alcohol | Less reactive than Grignards, can exhibit high chemoselectivity and stereoselectivity. nih.gov |

Cycloaddition Reactions

Diels-Alder and Related [4+2] Cycloadditions Utilizing the Enal Moiety

The Diels-Alder reaction is a powerful and widely used method for synthesizing six-membered rings. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition involves the reaction of a conjugated diene (a system with four π-electrons) with a dienophile (a system with two π-electrons). wikipedia.orgsigmaaldrich.com The reaction is driven by the formation of more stable σ-bonds from less stable π-bonds. organic-chemistry.org The enal moiety of this compound can act as a dienophile in these reactions.

The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. organic-chemistry.org Typically, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. youtube.com Electron-withdrawing groups on the dienophile, such as the aldehyde group in this compound, enhance its reactivity. organic-chemistry.org Conversely, in "inverse-electron-demand" Diels-Alder reactions, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org

A key feature of the Diels-Alder reaction is its stereoselectivity, often favoring the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org This reaction can create up to four stereogenic centers in a single step, making it highly valuable in the synthesis of complex natural products. mdpi.com

Photocycloaddition Pathways (e.g., [2+2] Photocycloadditions)

Photochemical [2+2] cycloadditions are reactions that form four-membered rings from two alkene units upon irradiation with light. nih.govnsf.gov This method is particularly useful for synthesizing cyclobutane cores, which are present in numerous natural products and pharmaceuticals. nih.govorgsyn.org The reaction can be either intermolecular or intramolecular. nsf.gov

The success of a [2+2] photocycloaddition often depends on the nature of the substrates and the reaction conditions. For instance, the reaction between alkenes and maleimides can be influenced by the substituent on the maleimide nitrogen. N-alkyl maleimides can react directly with alkenes under UVA irradiation, while N-aryl maleimides may require a photosensitizer, like thioxanthone, and visible light. nih.gov In some cases, asymmetric catalysis can be employed to achieve high enantioselectivity, as demonstrated in the synthesis of truxinate natural products using a chiral phosphoric acid catalyst. orgsyn.org

| Cycloaddition Type | Reactants | Product | Key Features |

| Diels-Alder [4+2] | Conjugated Diene + Dienophile (e.g., this compound) | Cyclohexene derivative | Thermally allowed, concerted mechanism, high stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Photocycloaddition [2+2] | Two Alkene units | Cyclobutane derivative | Photochemically induced, can be intermolecular or intramolecular. nih.govnsf.gov |

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations Involving Organosilicon Enals

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, particularly those involving aldehydes. nih.govisca.me A key feature of NHC catalysis is their ability to induce "umpolung" or polarity reversal of the aldehyde carbonyl group. researchgate.net This is achieved through the formation of a Breslow intermediate, which can then act as a nucleophile. isca.me

NHCs can catalyze various annulation reactions, which are ring-forming processes. These include [3+2], [4+2], and other cycloadditions. researchgate.netnih.gov For instance, NHCs can catalyze the enantioselective [3+2] annulation of enals with vinyl ketones. researchgate.net They also enable formal [4+2] annulations for the synthesis of dihydrocoumarins. nih.gov In these reactions, the NHC activates the enal, which then reacts with another component to form the cyclic product.

The versatility of NHC catalysis extends to reactions involving organosilicon compounds. For example, NHCs can catalyze the generation of silyl (B83357) radicals from hydrosilanes for the preparation of β-silyl ketones. acs.org In the context of organosilicon enals, NHCs can facilitate carbene-enabled formal [4+2] annulations with β-silyl enones, leading to enantioenriched organosilanes. researchgate.net These transition-metal-free strategies offer mild reaction conditions and often exhibit high diastereo- and enantioselectivity. researchgate.net

Rearrangement Reactions

Rearrangement reactions represent a powerful class of transformations for building molecular complexity. In the context of this compound, the presence of the silicon atom introduces the possibility of unique silyl migration pathways, such as the Brook rearrangement, and influences the outcomes of classical pericyclic reactions like sigmatropic rearrangements.

The Brook rearrangement is a well-established intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org This process is typically driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.org The reaction is initiated by the formation of an alkoxide on a carbon atom adjacent (α) to the silyl-bearing carbon. organic-chemistry.org

In the case of this compound, nucleophilic attack at the carbonyl carbon (a 1,2-addition) generates an α-silyl allylic alkoxide intermediate. This intermediate is perfectly primed to undergo a unc.edubeilstein-journals.org-Brook rearrangement. The migration of the trimethylsilyl (B98337) group from the adjacent vinylic carbon to the newly formed alkoxide oxygen results in a silyl enol ether. The mechanism proceeds through a pentacoordinate silicon transition state. wikipedia.org This transformation is analogous to the well-documented Brook rearrangements observed in acylsilanes following nucleophilic addition to the carbonyl group. wikipedia.orgthieme-connect.de

The general mechanism can be summarized as follows:

Nucleophilic Addition: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon of this compound.

Alkoxide Formation: An α-silyl allylic alkoxide is formed.

Silyl Migration: The trimethylsilyl group migrates from the carbon to the oxygen, forming a new Si-O bond and a vinylic carbanion.

Protonation: The resulting carbanion is quenched by a proton source to yield the final silyl ether product.

The stability of the resulting carbanion can influence the rate of the rearrangement. organic-chemistry.orggelest.com Electron-withdrawing groups on the carbanionic carbon can facilitate the process. organic-chemistry.org Conversely, a retro-Brook rearrangement, the migration of a silyl group from oxygen to carbon, is also known and can occur depending on the relative stabilities of the carbanion and the alkoxide. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Driving Force | Formation of a strong Si-O bond. | wikipedia.org |

| Initiation | Formation of an alkoxide on a carbon α to the silyl group, typically via nucleophilic addition to a carbonyl or deprotonation of a carbinol. | organic-chemistry.orgthieme-connect.de |

| Migration Type | Generally an intramolecular [1,n] anionic migration (e.g., unc.edubeilstein-journals.org, unc.eduwikipedia.org). | wikipedia.org |

| Stereochemistry at Carbon | If the carbon center is chiral, the rearrangement proceeds with inversion of configuration. | gelest.com |

| Stereochemistry at Silicon | If the silicon center is chiral, the migration occurs with retention of configuration. | wikipedia.org |

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is relocated within a π-electron system, accompanied by a shift of the π-system. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates. wikipedia.org Well-known examples include the nih.govnih.gov Cope and Claisen rearrangements. libretexts.orguh.edu

Unsaturated organosilicon compounds, such as derivatives of this compound, can participate in these concerted rearrangements. A particularly relevant transformation is the Ireland-Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement of an allylic silyl enol ether or silyl ketene acetal. This reaction has been effectively used to transform polyester backbones into vinyl polymers. unc.edu

For this compound, an Ireland-Claisen rearrangement could be envisioned by first converting the aldehyde into a suitable allylic ester. Subsequent treatment with a strong base and a silylating agent would generate a silyl ketene acetal. This intermediate, which contains the requisite 1,5-diene framework, can then undergo a nih.govnih.gov-sigmatropic rearrangement upon heating. The presence of the trimethylsilyl group on the newly formed γ,δ-unsaturated carboxylic acid derivative offers further synthetic handles for subsequent transformations.

The general steps for a hypothetical Ireland-Claisen rearrangement starting from a derivative of this compound would be:

Esterification: Conversion of the aldehyde to an allylic ester.

Enolization and Silylation: Deprotonation at the α-position followed by trapping with a silyl chloride to form a silyl ketene acetal.

nih.govnih.gov-Rearrangement: Heating the silyl ketene acetal to induce the concerted nih.govnih.gov-sigmatropic shift.

Hydrolysis: Workup to hydrolyze the silyl ester and afford the γ,δ-unsaturated carboxylic acid.

The stereochemical outcome of such rearrangements is often predictable and proceeds through a highly ordered, chair-like six-membered transition state, allowing for the stereoselective formation of new carbon-carbon bonds. uh.edu

Catalytic Transformations

Catalysis provides an efficient and selective means to harness the reactivity of this compound. Both metal-based and organic catalysts can be employed to activate the molecule towards a variety of transformations, often with high levels of stereocontrol.

Transition metal catalysis offers a broad scope for the functionalization of this compound. The conjugated system is an excellent Michael acceptor, and its reactivity can be enhanced and controlled using various metal catalysts. Copper-catalyzed conjugate additions are particularly common for α,β-unsaturated systems. nih.govresearchgate.net For instance, the addition of organometallic reagents (e.g., Grignard reagents or organozinc compounds) can be directed to the β-position (1,4-addition) in the presence of a copper catalyst.

Furthermore, the vinylsilane moiety can participate in metal-catalyzed cross-coupling reactions. The aldehyde functionality can also be the site of reaction, for example, in catalytic additions or reductions. Other potential transformations include catalytic [3+2] or [4+3] cycloadditions, where the diene-like structure is engaged with other unsaturated partners to build complex cyclic systems. mdpi.comnih.gov The choice of metal and ligand is crucial in directing the reaction towards the desired outcome, be it conjugate addition, aldehyde functionalization, or cycloaddition.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. mdpi.commdpi.com The primary mode of activation involves the reaction of the enal with a chiral secondary amine catalyst (e.g., a derivative of proline or diphenyl-ethylenediamine) to form a transient iminium ion. mdpi.com This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, rendering it more susceptible to attack by weak nucleophiles in a conjugate addition fashion. beilstein-journals.org

This strategy has been widely applied to the Michael addition of various nucleophiles, including malonates, nitroalkanes, and thiols, to enals. mdpi.comnih.gov The chiral environment provided by the organocatalyst directs the approach of the nucleophile, leading to the formation of the product with high enantioselectivity. mdpi.com

A typical catalytic cycle involves:

Formation of a chiral iminium ion from this compound and the secondary amine catalyst.

Stereoselective Michael addition of a nucleophile to the β-position of the activated iminium ion.

Formation of an enamine intermediate.

Hydrolysis of the enamine to release the final product and regenerate the catalyst. mdpi.com

Bifunctional organocatalysts, such as thiourea-based catalysts, can provide additional activation by forming hydrogen bonds with the electrophile or nucleophile, further enhancing both reactivity and stereoselectivity. nih.govmsu.edu

| Catalyst Type | Nucleophile | Activation Mode | Typical Outcome | Reference |

|---|---|---|---|---|

| Chiral Secondary Amine (e.g., Prolinol derivatives) | Aldehydes, Ketones | Iminium Ion Formation | High yields and enantioselectivities (often >90% ee). | beilstein-journals.orgmdpi.com |

| Bifunctional Thiourea-Amine | Nitroalkanes | Dual H-bonding and Iminium/Enamine | Excellent enantioselectivities (91-95% ee). | msu.edu |

| Cinchona Alkaloid-Thiourea | Alkyl Thiols | Acid-Base Bifunctional Catalysis | High enantioselectivity for additions to N-acylated oxazolidinones. | nih.gov |

| (R,R)-DPEN-Thiourea | Isobutyraldehyde | Enamine and H-Bonding | ≥97% yield and 99% ee for addition to maleimides. | mdpi.com |

The allylation of carbonyl compounds and imines to form homoallylic alcohols and amines is a cornerstone transformation in organic synthesis. researchgate.net This can be achieved with high stereoselectivity using chiral reagents or catalysts. While this compound is a vinylsilane, it can serve as a precursor to a silyl-substituted allylating agent. For example, reduction of the aldehyde to the corresponding alcohol, followed by conversion to a leaving group (e.g., a halide or acetate) and subsequent displacement could generate a nucleophilic organometallic reagent, such as an allyltin or allylboron species.

Alternatively, and more directly, allylsilanes are well-known reagents for the allylation of aldehydes in the presence of a Lewis acid, in a process known as the Hosomi-Sakurai reaction. researchgate.net A synthetic equivalent derived from this compound could function in a similar capacity. Catalytic, enantioselective versions of these allylations have been developed using chiral Lewis acids or chiral borane reagents. harvard.edu For example, the Keck catalytic enantioselective allylation utilizes allyltin reagents in the presence of a chiral titanium-BINOL complex. harvard.edu The reaction of such a silyl-substituted allyl nucleophile with an aldehyde would proceed through a highly organized, chair-like transition state, allowing for precise control over the formation of new stereocenters. The facial selectivity of the reaction is determined by the chiral catalyst, which differentiates the enantiotopic faces of the aldehyde or imine electrophile. harvard.edu

Functional Group Interconversions and Derivatization at the Aldehyde Group

The aldehyde functional group in this compound is a versatile site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as alcohols and carboxylic acids. These interconversions typically involve reduction or oxidation of the aldehyde, or the addition of organometallic reagents to the carbonyl carbon. Such reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Reduction of the Aldehyde Group:

The reduction of the aldehyde in α,β-unsaturated systems like this compound can selectively yield allylic alcohols. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk This is typically followed by a protonation step, often from the solvent (e.g., an alcohol), to yield the alcohol. masterorganicchemistry.com

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated during the workup to give the corresponding alcohol. For α,β-unsaturated aldehydes, 1,2-reduction to the allylic alcohol is generally favored over 1,4-conjugate addition, especially with less sterically hindered reagents like NaBH₄. chemistrysteps.com

Table 1: Hypothetical Reduction of this compound This table is based on general principles of aldehyde reduction as specific data for this compound was not found in the search results.

| Reagent | Solvent(s) | Product | Typical Yield (%) |

| NaBH₄ | Methanol (B129727) | 3-Trimethylsilylprop-2-en-1-ol | High |

| LiAlH₄ | Diethyl Ether | 3-Trimethylsilylprop-2-en-1-ol | High |

Oxidation of the Aldehyde Group:

The aldehyde group can be oxidized to a carboxylic acid. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are chromium-based reagents commonly used for the oxidation of primary alcohols to aldehydes. chem-station.comchemistrysteps.com While PCC is generally known to stop at the aldehyde stage when oxidizing primary alcohols, under certain conditions, particularly in the absence of water, it can be used to oxidize aldehydes to carboxylic acids. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com However, over-oxidation to the carboxylic acid can occur, especially with PDC in polar aprotic solvents like DMF. chem-station.com

The mechanism of PCC oxidation involves the formation of a chromate ester, followed by an elimination reaction to form the carbon-oxygen double bond of the carbonyl group. chemistrysteps.comlibretexts.org

Table 2: Hypothetical Oxidation of this compound This table is based on general principles of aldehyde oxidation as specific data for this compound was not found in the search results.

| Reagent | Solvent(s) | Product | Typical Yield (%) |

| PCC | DCM | 3-Trimethylsilylprop-2-enoic acid | Moderate to High |

| PDC | DMF | 3-Trimethylsilylprop-2-enoic acid | Moderate to High |

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis for building molecular complexity. The addition of a Grignard or organolithium reagent to an aldehyde, followed by an acidic workup, yields a secondary alcohol. wikipedia.org

The reaction proceeds via nucleophilic addition of the carbanionic R group from the organometallic reagent to the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate, which is then protonated upon addition of a weak acid (e.g., NH₄Cl or dilute HCl) to afford the alcohol. masterorganicchemistry.com In the case of α,β-unsaturated aldehydes, organolithium reagents generally favor 1,2-addition to the carbonyl group. wikipedia.org

Table 3: Hypothetical Addition of Organometallic Reagents to this compound This table is based on general principles of organometallic additions to aldehydes as specific data for this compound was not found in the search results.

| Organometallic Reagent | Solvent(s) | Product (after workup) | Product Type |

| Methylmagnesium bromide | Diethyl Ether | 4-Trimethylsilylbut-3-en-2-ol | Secondary Alcohol |

| Methyllithium | Diethyl Ether | 4-Trimethylsilylbut-3-en-2-ol | Secondary Alcohol |

| Phenyllithium | Diethyl Ether | Phenyl(3-(trimethylsilyl)allyl)methanol | Secondary Alcohol |

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool for dissecting complex reaction mechanisms involving α,β-unsaturated aldehydes like 3-Trimethylsilylprop-2-enal. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are instrumental in mapping potential energy surfaces and characterizing the key species along a reaction coordinate.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. For reactions involving enals, DFT calculations are employed to map out the entire reaction profile, identifying the structures of reactants, intermediates, transition states, and products. ijcce.ac.irmdpi.com This approach allows for the determination of activation energies, which helps in predicting the most favorable reaction pathway.

In the context of N-Heterocyclic Carbene (NHC) catalyzed reactions, where enals are common substrates, DFT studies are crucial for understanding how the catalyst interacts with the substrate to form key intermediates. rsc.org These calculations can elucidate the step-by-step mechanism, including the initial nucleophilic attack of the NHC on the aldehyde carbon, subsequent proton transfer events to form the Breslow intermediate, and the final steps leading to product formation and catalyst regeneration. rsc.orgresearchgate.net By modeling these pathways, researchers can rationalize experimental outcomes and predict how modifications to the substrate or catalyst structure might influence the reaction's efficiency and selectivity.

Table 1: Application of DFT in Reaction Mechanism Analysis

| Studied Aspect | Information Gained from DFT |

|---|---|

| Reaction Profile | Energy landscape connecting reactants, intermediates, and products. |

| Transition States | Geometry and energy of the highest-energy point along a reaction coordinate. |

| Intermediate Stability | Relative energies of transient species like Breslow intermediates or enolates. |

| Catalyst-Substrate Interaction | Binding modes and non-covalent interactions influencing reactivity. |

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide a rigorous method for studying the electronic structure and reactivity of molecules. These calculations can be used to determine fundamental properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distributions, and molecular geometries.

For a molecule like this compound, ab initio methods can predict the sites most susceptible to nucleophilic or electrophilic attack, thereby explaining its inherent reactivity profile. While computationally more demanding than DFT, high-level ab initio calculations can offer benchmark data for energies and structures, providing a deeper understanding of the electronic factors that govern the compound's chemical behavior.

Elucidation of Stereoselectivity and Regioselectivity Origins

One of the central goals of mechanistic studies is to understand and predict the selectivity of chemical reactions. For this compound, which can undergo reactions at multiple sites and potentially form various stereoisomers, computational analysis is key to unraveling the origins of stereoselectivity and regioselectivity.

The stereochemical and regiochemical outcomes of a reaction are often determined at the transition state—the point of highest energy along the reaction pathway. Theoretical calculations allow for the precise localization and characterization of transition state structures. ijcce.ac.ir By comparing the activation energy barriers (ΔG‡) of competing pathways leading to different stereoisomers or regioisomers, the preferred outcome can be predicted. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. ijcce.ac.ir

For example, in a cycloaddition reaction, DFT can be used to model the different modes of approach of the reacting partners. Analysis of the transition state geometries can reveal the specific steric and electronic interactions (such as hydrogen bonding or π-π stacking) that stabilize one transition state over another, thus explaining the observed high levels of diastereoselectivity or enantioselectivity. researchgate.net

Table 2: Factors Influencing Selectivity Determined by Transition State Analysis

| Factor | Description |

|---|---|

| Steric Hindrance | Repulsive interactions that destabilize a transition state, raising its energy barrier. |

| Electronic Effects | Favorable orbital interactions (e.g., HOMO-LUMO overlap) that stabilize a transition state. |

| Non-covalent Interactions | Hydrogen bonding or dispersion forces that can preferentially stabilize one transition state structure. |

Breslow Intermediates: In reactions catalyzed by N-Heterocyclic Carbenes (NHCs), the nucleophilic addition of the carbene to the aldehyde carbon of this compound generates a zwitterionic adduct. A subsequent proton transfer leads to the formation of a key nucleophilic species known as the Breslow intermediate. researchgate.netresearchgate.net Computational studies have shown that this proton transfer is often not a simple intramolecular process but can be assisted by other molecules in the reaction mixture. rsc.orgresearchgate.net The Breslow intermediate effectively reverses the polarity of the original aldehyde carbon, a phenomenon known as "umpolung," turning it into a potent nucleophile. rsc.org

Enolates and Homoenolates: The concept of umpolung reactivity can be extended. When an NHC adds to an α,β-unsaturated aldehyde like this compound, the resulting Breslow intermediate is part of a conjugated system. This allows for the generation of nucleophilic character not only at the former carbonyl carbon but also at the β-carbon, creating a reactive species known as a homoenolate equivalent. ucsb.edunih.govrsc.org This homoenolate can then react with a wide range of electrophiles. ucsb.edursc.org The formation of these intermediates is fundamental to many powerful annulation and functionalization reactions. rsc.orgucsb.edu DFT calculations can model the stability and reactivity of these different intermediates, explaining why a reaction proceeds through a specific pathway (e.g., homoenolate addition versus direct acylation). rsc.orgresearchgate.net

Electronic Structure and Bonding Analysis in this compound

An analysis of the electronic structure and bonding in this compound helps to rationalize its chemical properties and reactivity. The molecule contains several key functional groups whose electronic interplay defines its behavior.

The core of the molecule is the α,β-unsaturated enal system (C=C-C=O), which features a conjugated π-system. This conjugation leads to delocalization of electron density across these four atoms. The electronegative oxygen atom polarizes the system, making the carbonyl carbon electrophilic and the β-carbon susceptible to nucleophilic attack (in Michael additions).

The trimethylsilyl (B98337) group ((CH₃)₃Si-) attached to the C3 position significantly influences the electronic properties. Silicon is less electronegative than carbon, and the Si-C bond has a degree of polarity. Furthermore, silicon can stabilize an adjacent carbanion or a positive charge at the β-position (the "β-silicon effect") through hyperconjugation, where the electrons in the C-Si σ-bond overlap with the adjacent empty or partially filled p-orbital. This electronic effect can modulate the reactivity of the conjugated system compared to a non-silylated enal. A theoretical bonding analysis, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions and provide a detailed picture of the charge distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory provides a powerful lens through which to analyze and predict the outcomes of chemical reactions. This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and symmetries of these frontier orbitals are paramount in determining the feasibility and regioselectivity of a reaction.

In the context of this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond, which acts as the primary site for nucleophilic attack. Conversely, the LUMO is centered on the carbonyl carbon and the β-carbon of the enal system, rendering these positions susceptible to electrophilic interaction. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally signifies higher reactivity.

| Molecular Orbital | Description | Predicted Locus of Reactivity |

| HOMO | Highest Occupied Molecular Orbital | C=C double bond (nucleophilic character) |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl carbon and β-carbon (electrophilic character) |

This table provides a generalized overview based on FMO principles for α,β-unsaturated aldehydes. Specific energy values and orbital coefficients for this compound would require dedicated computational studies.

Polarization Effects of the Carbon-Silicon Bond on Reactivity

The carbon-silicon (C-Si) bond is a key feature of this compound that significantly influences its reactivity. This bond exhibits a notable polarization due to the difference in electronegativity between carbon (2.55) and silicon (1.90) wikipedia.org. The silicon atom is more electropositive, leading to a partial positive charge (δ+) on the silicon and a partial negative charge (δ-) on the carbon atom to which it is attached.

This inherent polarization has profound consequences for the reactivity of the molecule. The electron-donating nature of the trimethylsilyl group can affect the electron density distribution across the conjugated system of the enal. This electronic perturbation can influence both the nucleophilicity of the double bond and the electrophilicity of the carbonyl group.

One of the well-documented effects of a silicon substituent in such systems is the β-silicon effect, where the silyl (B83357) group stabilizes a positive charge on the β-carbon. This stabilization can be attributed to hyperconjugation between the C-Si σ orbital and the empty p-orbital of the carbocation. This effect can play a crucial role in reactions proceeding through carbocationic intermediates, directing the regiochemical outcome of electrophilic additions to the double bond.

Furthermore, the interaction between the σ-orbitals of the C-Si bond and the π-system of the enal (σ-π conjugation) can also modulate the electronic properties and, consequently, the reactivity of the molecule kuet.ac.bd. This interaction can lead to a red shift in the UV-Vis absorption spectrum, indicating a change in the electronic transitions within the molecule kuet.ac.bd.

| Feature | Description | Implication for Reactivity |

| Electronegativity Difference | C (2.55) vs. Si (1.90) | Polarization of the C-Si bond (Cδ--Siδ+) wikipedia.org |

| β-Silicon Effect | Stabilization of a positive charge on the β-carbon | Influences regioselectivity in electrophilic additions |

| σ-π Conjugation | Interaction between C-Si σ-orbitals and the π-system | Modulates electronic properties and reactivity kuet.ac.bd |

This table summarizes the key polarization effects of the carbon-silicon bond and their impact on the reactivity of silyl-substituted compounds.

Advanced Spectroscopic Characterization Methodologies for 3 Trimethylsilylprop 2 Enal and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Silicon-Carbon Bond Vibrations and their Diagnostic Value

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds. gelest.com For organosilicon compounds like 3-Trimethylsilylprop-2-enal, the vibrations associated with the silicon-carbon (Si-C) bond are of significant diagnostic value. gelest.com The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, gives rise to several characteristic absorption bands in the IR spectrum.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Diagnostic Importance |

|---|---|---|---|

| Symmetrical CH₃ deformation in Si-CH₃ | 1250 - 1260 | Strong, Sharp | Primary indicator of a trimethylsilyl group. |

| Si-C stretching / CH₃ rocking | 750 - 865 | Strong | Confirms the presence of Si-C bonds. |

| Asymmetrical CH₃ deformation in Si-CH₃ | ~1410 | Medium | Supports the identification of the Si-CH₃ group. |

| Asymmetrical CH₃ stretching in Si-CH₃ | ~2960 | Medium | Indicates C-H bonds within the methyl groups on silicon. |

Investigation of Intramolecular Hydrogen Bonding Effects and Their Spectroscopic Signatures

While this compound itself lacks the requisite hydrogen bond donor (like an -OH or -NH group) for intramolecular hydrogen bonding, its derivatives can be engineered to contain such functionalities. For instance, a hydroxylated derivative, such as 4-hydroxy-3-(trimethylsilyl)but-2-enal, could potentially form an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen (C=O).

The formation of such a hydrogen bond would produce distinct and recognizable spectroscopic signatures.

Infrared (IR) Spectroscopy : A free, non-hydrogen-bonded O-H group typically shows a sharp absorption band in the 3590-3650 cm⁻¹ region. The formation of an intramolecular hydrogen bond causes this band to broaden significantly and shift to a lower frequency (typically 3200-3550 cm⁻¹). The magnitude of this shift is correlated with the strength of the hydrogen bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shift of the hydroxyl proton (¹H NMR) is highly sensitive to hydrogen bonding. rsc.org Intramolecular hydrogen bonding deshields the proton, causing its resonance to shift downfield to a higher ppm value (e.g., δ > 5 ppm), often resulting in a broad signal. rsc.orgmdpi.com

These spectroscopic shifts serve as powerful evidence for the presence and relative strength of intramolecular hydrogen bonds in derivatives of this compound. ruc.dk

| Spectroscopic Technique | Signature of Intramolecular H-Bonding | Typical Observation |

|---|---|---|

| Infrared (IR) Spectroscopy | Broadening and red-shift of the O-H stretching frequency. | Shift from a sharp band at ~3600 cm⁻¹ to a broad band at 3200-3550 cm⁻¹. |

| Proton NMR (¹H NMR) Spectroscopy | Downfield chemical shift of the hydroxyl proton. | Shift of δ(OH) to a higher ppm value, often with signal broadening. |

| Carbon NMR (¹³C NMR) Spectroscopy | Shifts in the chemical shifts of carbons involved in the H-bond. | Downfield shift of the carbonyl carbon and the carbon bearing the OH group. |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For a small molecule like this compound, HRMS can distinguish its molecular formula from other formulas that have the same nominal mass. colorado.edu

The molecular formula of this compound is C₆H₁₂OSi. By summing the exact masses of the most abundant isotopes of each element, the monoisotopic mass of the molecule can be calculated. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), which provides strong confidence in the assigned elemental composition. researchgate.net

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 12 | 12.093900 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Silicon | ²⁸Si | 27.976927 | 1 | 27.976927 |

| Total Monoisotopic Mass | 128.065742 |

An experimental HRMS measurement yielding a value extremely close to 128.0657 Da would confirm the elemental formula of C₆H₁₂OSi.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of ions by isolating them and inducing fragmentation. wikipedia.org The resulting fragment ions provide a "fingerprint" that helps to piece together the original molecule's structure. youtube.com For this compound, the molecular ion (M⁺˙) at m/z 128 would be selected in the first stage of the mass spectrometer and then fragmented, typically via collision-induced dissociation. wikipedia.org

The fragmentation of trimethylsilyl-containing compounds is well-characterized. nih.govresearchgate.net Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (-CH₃): This is a very common fragmentation for TMS compounds, leading to a stable silicon-containing cation. This would produce a prominent ion at m/z 113. nih.gov

Formation of the trimethylsilyl cation: Cleavage of the Si-C bond attached to the propenal chain would yield the trimethylsilyl cation, [Si(CH₃)₃]⁺, a characteristic and often base peak at m/z 73. researchgate.net

Loss of the formyl radical (-CHO): Cleavage of the aldehyde group could result in an ion at m/z 99.

McLafferty rearrangement: Although less common for α,β-unsaturated systems, if applicable, it could lead to specific neutral losses.

Analysis of these fragmentation patterns allows for the unambiguous identification of the trimethylsilyl group and the unsaturated aldehyde structure. nih.gov

| Fragment m/z | Proposed Structure/Formula | Neutral Loss |

|---|---|---|

| 113 | [M - CH₃]⁺ | CH₃ (15 Da) |

| 99 | [M - CHO]⁺ | CHO (29 Da) |

| 73 | [Si(CH₃)₃]⁺ | C₃H₅O (57 Da) |

| 59 | [Si(CH₃)₂H]⁺ | C₄H₇O (71 Da) |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the key structural feature is the α,β-unsaturated carbonyl system, which represents a conjugated π-system. nih.gov

Conjugated systems have characteristic electronic transitions that absorb light in the UV-Vis range. nih.gov Two main transitions are expected for this molecule:

π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-probability transition, resulting in a strong absorption band. For simple enals, this transition typically occurs in the 210-250 nm range.

n → π* transition: This transition involves the excitation of a non-bonding electron (from a lone pair on the carbonyl oxygen) to a π* antibonding orbital. This is a lower-probability (formally forbidden) transition, which results in a much weaker absorption band at a longer wavelength, typically in the 310-330 nm range.

The presence of the trimethylsilyl group at the β-position can influence the energy of these transitions, potentially causing a small bathochromic (red) shift of the λₘₐₓ (wavelength of maximum absorbance) due to electronic interactions between the silicon atom and the π-system. The observation of these characteristic absorption bands confirms the presence of the conjugated enal system.

| Electronic Transition | Expected λₘₐₓ Range (nm) | Molar Absorptivity (ε) | Origin |

|---|---|---|---|

| π → π | 210 - 250 | High (~10,000 - 20,000 L mol⁻¹ cm⁻¹) | Excitation of a π electron in the C=C-C=O system. |

| n → π | 310 - 330 | Low (~10 - 100 L mol⁻¹ cm⁻¹) | Excitation of a non-bonding electron from the carbonyl oxygen. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules, making it highly relevant for the study of chiral derivatives of this compound. This method is predicated on the differential absorption of left and right circularly polarized light by chiral compounds. nih.govnih.gov Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in a distinct CD spectrum for each enantiomer that is equal in magnitude but opposite in sign. spectroscopyeurope.com This characteristic allows for the determination of the enantiomeric purity of a sample.

The application of CD spectroscopy is particularly advantageous as it can provide information on the stereochemical structure of molecules in solution, which is crucial for understanding their biological activity and reaction mechanisms. nih.gov For chiral derivatives of this compound, CD spectroscopy can be employed to confirm the synthesis of a specific enantiomer and to quantify the enantiomeric excess (% ee) in a mixture. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no CD signal as the opposing signals cancel each other out. chromatographytoday.com

In practice, CD spectroscopy can be coupled with high-performance liquid chromatography (HPLC) to analyze complex mixtures. nih.gov This hyphenated technique, HPLC-CD, allows for the determination of the enantiomeric purity of individual components eluting from the chromatography column, even if they are not baseline resolved. nih.govchromatographytoday.com The CD detector measures the ellipticity of the light after passing through the sample, which is then normalized by the sample's absorption of unpolarized light to calculate the g-factor. nih.gov Any deviation in the g-factor from that of a pure enantiomer standard indicates the presence of the other enantiomer. nih.gov

A related and complementary technique is Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. spectroscopyeurope.comvu.nl VCD provides detailed information about the absolute configuration of chiral molecules and can be used to study molecules that lack a UV-Vis chromophore necessary for traditional electronic CD. spectroscopyeurope.com For complex chiral organosilicon compounds, VCD can be a valuable tool for unambiguous stereochemical assignment, often in conjunction with quantum chemical calculations to simulate the expected spectra for different enantiomers. vu.nl

The determination of enantiomeric purity is critical in many fields, including pharmaceuticals and materials science, where the chirality of a molecule can dictate its properties and function. The following table illustrates the relationship between enantiomeric excess and the observed CD signal.

| Enantiomeric Excess (% ee) | Molar Ratio (Enantiomer 1:Enantiomer 2) | Relative CD Signal Intensity |

| 100% | 100:0 | 100% |

| 90% | 95:5 | 90% |

| 50% | 75:25 | 50% |

| 0% (Racemic) | 50:50 | 0% |

Emerging Spectroscopic Techniques for Organosilicon Compound Analysis

The analysis of organosilicon compounds, including this compound and its derivatives, is continually advancing with the development of novel and more powerful spectroscopic techniques. These emerging methods offer enhanced sensitivity, structural elucidation capabilities, and the ability to analyze complex matrices.

One significant area of advancement is in mass spectrometry (MS). Techniques such as electrospray ionization-Fourier transform ion cyclotron resonance-tandem mass spectrometry (ESI-FT-ICR-MS/MS) are providing unprecedented detail in the characterization of silyl (B83357) organic compounds. nih.gov This high-resolution mass spectrometry technique allows for the accurate determination of elemental composition and the elucidation of fragmentation pathways, which is invaluable for the structural confirmation of novel synthesized compounds. nih.gov Furthermore, nanoparticle-assisted laser desorption/ionization mass spectrometry (NALDI-MS) has shown promise for the analysis of silyl organic compounds where traditional matrix-assisted laser desorption/ionization (MALDI) has been ineffective. nih.gov

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is another powerful technique for the quantification of organosilicon compounds. researchgate.net By using silylation to introduce a silicon atom as a label, this method allows for substance-independent quantification with high sensitivity, reaching sub-pmol detection limits. researchgate.net This is particularly useful for the analysis of compounds that are not available as pure standards. The ability to perform both structure elucidation and quantification simultaneously is a significant advantage of this approach. researchgate.net

Microwave spectroscopy is also emerging as a valuable tool for the precise structure determination of organosilicon compounds in the gas phase. illinois.edu This technique provides highly accurate rotational constants from which detailed molecular geometries, including bond lengths and angles, can be derived. Microwave spectroscopy has been successfully applied to determine the structures of various silyl-containing molecules, offering insights into their conformational preferences and intramolecular interactions. illinois.edu

The strategic use of silylation itself is a key aspect of modern analytical workflows for organosilicon compounds. Silylation enhances the volatility and thermal stability of polar compounds, making them amenable to analysis by gas chromatography (GC) and GC-MS. wikipedia.orgcfsilicones.com This derivatization technique is fundamental for the analysis of a wide range of compounds, including those with hydroxyl, carboxyl, and amino groups. cfsilicones.com

The following table summarizes some of the emerging spectroscopic techniques and their applications in the analysis of organosilicon compounds.

| Spectroscopic Technique | Primary Application | Key Advantages |

| ESI-FT-ICR-MS/MS | Structural Elucidation and Fragmentation Analysis | High resolution and mass accuracy, detailed structural information. nih.gov |

| NALDI-MS | Analysis of Silyl Compounds | Effective for compounds difficult to analyze by MALDI-MS. nih.gov |

| GC-ICP-MS | Quantitative Analysis | High sensitivity, substance-independent quantification. researchgate.net |

| Microwave Spectroscopy | Precise Structure Determination | Highly accurate geometric parameters in the gas phase. illinois.edu |

These advanced methodologies are expanding the analytical toolkit available to researchers, enabling more comprehensive and detailed investigations into the chemistry and properties of this compound and other organosilicon compounds.

Synthetic Applications in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of the trimethylsilyl (B98337) group in 3-trimethylsilylprop-2-enal governs its reactivity and renders it a valuable precursor for a variety of functionalized molecules. This section delves into its role as an intermediate in the synthesis of specialized organosilanes and as a progenitor for other crucial carbonyl compounds.

Intermediate in the Construction of Functionalized Organosilanes

This compound serves as a key starting material for the synthesis of more complex and functionally diverse organosilanes, particularly vinylsilanes. The silicon-carbon bond is notably stable, yet the trimethylsilyl group can be strategically manipulated or removed under specific conditions, offering a pathway to a variety of substituted organic frameworks.

For instance, the reaction of this compound with various nucleophiles can proceed via 1,2- or 1,4-conjugate addition, leading to the formation of silylated alcohols or aldehydes, respectively. These intermediates can be further elaborated to generate a wide array of functionalized vinylsilanes, which are themselves valuable intermediates in cross-coupling reactions, such as the Hiyama coupling, and in the stereoselective synthesis of alkenes.

A notable transformation is the synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enal, which can be achieved from trimethylsilyl-substituted acetylenic carbonyl precursors. This highlights the utility of the silyl (B83357) group in directing reactivity and stabilizing intermediates. The resulting chlorinated vinylsilane is a versatile intermediate for further functionalization.

| Precursor Type | Reagent | Product | Application of Product |

| Trimethylsilyl-substituted acetylenic carbonyl | Gaseous Hydrogen Chloride | 3-chloro-3-(trimethylsilyl)prop-2-enal | Intermediate for further nucleophilic substitution or cross-coupling reactions. |

| This compound | Organocuprates | β-Substituted silyl enol ethers | Precursors for stereodefined trisubstituted alkenes. |

| This compound | Grignard Reagents (in the presence of a Lewis acid) | Silylated allylic alcohols | Intermediates for epoxidation and subsequent ring-opening reactions. |

Precursor for Alpha, Beta-Unsaturated Carbonyl Compounds and Enolates in Targeted Synthesis

The inherent reactivity of the α,β-unsaturated aldehyde system in this compound makes it an excellent precursor for the generation of other valuable synthetic intermediates, namely a variety of alpha, beta-unsaturated carbonyl compounds and their corresponding enolates.

The trimethylsilyl group can be replaced with a proton (protodesilylation) or other functional groups, leading to the formation of a diverse array of α,β-unsaturated aldehydes. This transformation is often achieved under mild conditions, making it compatible with a wide range of functional groups.

Furthermore, the conjugate addition of nucleophiles to this compound generates enolates in a regioselective manner. These enolates can then be trapped with various electrophiles to introduce new functional groups at the α-position. This strategy provides a powerful tool for the construction of highly substituted carbonyl compounds. The resulting silyl enol ethers are also stable intermediates that can be isolated and used in subsequent reactions, such as Mukaiyama aldol (B89426) additions, to form carbon-carbon bonds with high stereocontrol.

| Starting Material | Reagent/Condition | Intermediate | Final Product Class |

| This compound | Fluoride source (e.g., TBAF) | Desilylated enal | α,β-Unsaturated aldehydes |

| This compound | Nucleophile (e.g., R₂CuLi) | Silyl enolate | α-Substituted carbonyl compounds |

| Silyl enolate from previous step | Electrophile (e.g., R-X) | α-Alkylated silyl enol ether | α-Substituted carbonyl compounds |

Applications in Natural Product Synthesis and Analogue Development

The unique reactivity of this compound and its derivatives has been harnessed in the total synthesis of complex natural products and the development of their analogues. Its ability to participate in stereoselective bond-forming reactions and ring-closing strategies makes it a powerful tool for assembling intricate molecular architectures.

Strategies for Stereoselective Introduction of Chiral Centers

The introduction of chiral centers with high stereocontrol is a cornerstone of natural product synthesis. This compound offers several avenues for achieving this. The use of chiral auxiliaries attached to the aldehyde or the employment of chiral catalysts in reactions involving this substrate can effectively control the stereochemical outcome.

For example, diastereoselective conjugate additions of chiral nucleophiles to this compound can establish new stereocenters at the β-position. The steric bulk of the trimethylsilyl group can play a crucial role in directing the approach of the nucleophile, leading to high levels of diastereoselectivity. Similarly, enantioselective Michael additions catalyzed by chiral organocatalysts or metal complexes can provide access to enantioenriched products.

Utilization in Annulation Strategies for Polycyclic and Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing system, are fundamental to the construction of polycyclic and heterocyclic frameworks found in many natural products. The dienophilic nature of the double bond in this compound makes it a suitable component in Diels-Alder reactions for the synthesis of six-membered rings. The trimethylsilyl group can influence the regioselectivity and stereoselectivity of the cycloaddition.

Furthermore, the aldehyde functionality can participate in intramolecular reactions, such as aldol condensations or Wittig reactions, to form cyclic structures. Cascade reactions initiated by a nucleophilic attack on this compound can lead to the rapid assembly of complex polycyclic systems in a single synthetic operation.

Contribution to Enantioselective Synthesis through Organosilicon Intermediates

Organosilicon intermediates derived from this compound play a significant role in enantioselective synthesis. The ability to transform the trimethylsilyl group into other functionalities with retention of stereochemistry is a key advantage. For instance, the oxidation of a carbon-silicon bond to a carbon-oxygen bond (Fleming-Tamao oxidation) can be performed stereospecifically, allowing for the conversion of a chiral organosilane into a chiral alcohol.

This strategy has been employed in the synthesis of polyketide natural products, where the stereochemistry of multiple hydroxyl groups is crucial for biological activity. By establishing the stereochemistry early in the synthesis using a silicon-based strategy and then unmasking the hydroxyl groups at a later stage, chemists can achieve highly efficient and stereocontrolled syntheses.

| Reaction Type | Key Feature | Resulting Structure | Relevance to Natural Products |

| Asymmetric Michael Addition | Chiral catalyst or auxiliary | Enantioenriched β-substituted aldehydes | Synthesis of chiral building blocks for polyketides and alkaloids. |

| Diels-Alder Reaction | Silyl group directs regioselectivity | Substituted cyclohexenes | Construction of terpenoid and steroid skeletons. |

| Intramolecular Aldol Condensation | Formation of a new ring | Fused or spirocyclic systems | Synthesis of various sesquiterpenes and diterpenes. |

| Fleming-Tamao Oxidation | Stereospecific C-Si to C-O bond conversion | Chiral alcohols | Introduction of hydroxyl groups with defined stereochemistry in macrolides. |

Development of Novel Reagents and Catalysts derived from this compound

The strategic functionalization of this compound and its close chemical relatives, such as 3-trimethylsilyl-2-propynamides, has paved the way for the development of novel reagents that serve as valuable intermediates in organic synthesis. These derivatives harness the unique reactivity of the silyl-protected alkynyl backbone to construct molecular scaffolds that are otherwise difficult to access.

A significant area of development is the synthesis of novel organoselenium compounds. mdpi.com Research has demonstrated that 3-trimethylsilyl-2-propynamides can be converted into functionalized vinylic and acetylenic selenides. mdpi.com These organoselenium compounds are recognized as versatile intermediates for further synthetic transformations. mdpi.comresearchgate.net In a typical procedure, 3-trimethylsilyl-2-propynamides react with dialkyl diselenides in a system utilizing sodium borohydride. This process occurs with concurrent desilylation and proceeds in a regio- and stereoselective manner to afford (Z)-3-alkylselanyl-2-propenamides in high yields. mdpi.com

| Starting Propynamide | Diselenide Reagent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenyl-3-(trimethylsilyl)prop-2-ynamide | Dibutyl diselenide | NaBH₄, H₂O, THF | (Z)-3-(Butylselanyl)-N-phenyl-2-propenamide | 94% | researchgate.net |

| 4-(3-(Trimethylsilyl)prop-2-ynoyl)morpholine | Dibutyl diselenide | NaBH₄, H₂O, THF | (Z)-3-(Butylselanyl)-1-(morpholin-4-yl)prop-2-en-1-one | 90% | mdpi.comresearchgate.net |

| N-Phenyl-3-(trimethylsilyl)prop-2-ynamide | Dibenzyl diselenide | NaBH₄, H₂O, THF | (Z)-3-(Benzylselanyl)-N-phenyl-2-propenamide | 93% | mdpi.com |

| 4-(3-(Trimethylsilyl)prop-2-ynoyl)morpholine | Dibenzyl diselenide | NaBH₄, H₂O, THF | (Z)-3-(Benzylselanyl)-1-(morpholin-4-yl)prop-2-en-1-one | 90% | mdpi.com |

Beyond selenium-containing reagents, derivatives of this compound are precursors to other useful synthetic building blocks. A copper-catalyzed allylation reaction of 3-trimethylsilyl-2-propynamides with allyl bromide has been developed. mdpi.com This reaction, which also proceeds with desilylation, yields novel 5-hexen-2-ynamides, unsaturated compounds containing both a double and a triple bond, expanding the toolkit for complex molecule synthesis. mdpi.com

| Starting Propynamide | Key Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(3-(Trimethylsilyl)prop-2-ynoyl)morpholine | Allyl bromide, K₂CO₃ | CuI | 1-Morpholino-5-hexen-2-yn-1-one | 83% | mdpi.com |

| N,N-Dimethyl-3-(trimethylsilyl)prop-2-ynamide | Allyl bromide, K₂CO₃ | CuI | N,N-Dimethyl-5-hexen-2-ynamide | 86% | mdpi.com |

| 1-(3-(Trimethylsilyl)prop-2-ynoyl)pyrrolidine | Allyl bromide, K₂CO₃ | CuI | 1-(Pyrrolidin-1-yl)-5-hexen-2-yn-1-one | 80% | mdpi.com |

Furthermore, this compound itself is a reactant in the synthesis of precursors for novel catalysts. It can be used to prepare silicon-containing polyfunctional chiral tertiary phosphine (B1218219) oxides. sigmaaldrich.com These phosphine oxides serve as foundational building blocks for creating polydentate amphiphilic ligands, which are instrumental in the design of new metal complex catalysts. sigmaaldrich.com

Broader Impact in Fundamental Organic Synthesis and Enabling Methodologies

The this compound molecule and its derivatives have a significant impact on organic synthesis by providing strategic solutions to common challenges, primarily through the dual functionality of the trimethylsilyl (TMS) group. The TMS group acts as a robust and versatile protecting group for the terminal alkyne, while also influencing the regioselectivity of certain chemical reactions. nih.gov

A major contribution of this compound is its role in "protected terminal alkyne" strategies. Terminal alkynes are highly valuable in synthesis but can be overly reactive and prone to undesired side reactions. Correspondingly, many terminal prop-2-ynamides are difficult to obtain commercially. mdpi.com this compound and its derivatives serve as stable, easily handled precursors that mask the reactive terminal C-H bond. researchgate.net The TMS group can be selectively removed under mild conditions, such as with potassium carbonate in methanol (B129727) or other bases, to unmask the terminal alkyne in situ at the desired stage of a synthetic sequence. mdpi.comnih.govresearchgate.net

This strategy enables methodologies where the terminal alkyne is generated immediately before its intended reaction, minimizing decomposition or side reactions. For instance, 3-trimethylsilyl-2-propynamides are used as precursors to generate terminal prop-2-ynamides in situ, which then undergo nucleophilic addition with reagents like amines or sodium selenide. researchgate.net This approach provides access to β-functionalized prop-2-enamides that would be challenging to synthesize directly. researchgate.net

The presence of the silyl group also directly enables specific synthetic methodologies. This compound is a reactive derivative that readily participates in 1,3-dipolar cycloaddition reactions with reagents like trimethylsilyl azide (B81097). lookchem.com This reaction provides a direct route to 5-formyl-substituted 1,2,3-triazoles, heterocyclic structures with potential applications in medicinal chemistry. lookchem.com In a broader context, the use of alkynylsilanes in rhodium-catalyzed reactions and various cyclization processes demonstrates how the trimethylsilyl group can conveniently protect the acidic proton of a parent terminal acetylene (B1199291) or direct the regiochemical outcome of a reaction. nih.gov The development of methods for the synthesis of functionalized vinyl and divinyl selenides, which are valuable intermediates, often relies on the use of these silyl-protected precursors. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.